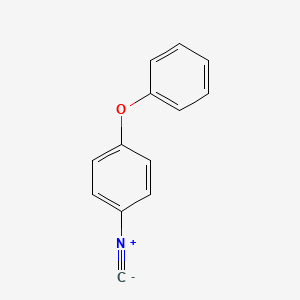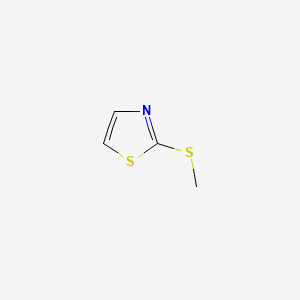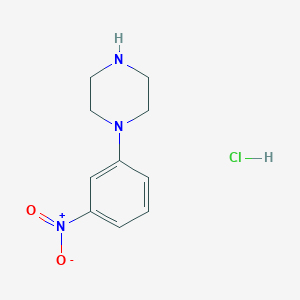![molecular formula C7H4ClNO B1586628 4-クロロフロ[3,2-c]ピリジン CAS No. 31270-80-1](/img/structure/B1586628.png)
4-クロロフロ[3,2-c]ピリジン
概要
説明
4-Chlorofuro[3,2-c]pyridine is a heterocyclic compound that belongs to the class of furopyridines. It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a chlorine atom attached to the fourth position of the furan ring.
科学的研究の応用
4-Chlorofuro[3,2-c]pyridine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of novel materials and catalysts for industrial processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorofuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-4-chloropyridine with suitable reagents to form the desired furopyridine structure. For instance, a solution of 4-chlorofuro[3,2-c]pyridine in carbon tetrachloride can be cooled to -15°C, followed by the addition of bromine drop-wise over a fifteen-minute period .
Industrial Production Methods: While specific industrial production methods for 4-Chlorofuro[3,2-c]pyridine are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization reactions. The process would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine .
化学反応の分析
Types of Reactions: 4-Chlorofuro[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the ring system.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted furopyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of furo[3,2-c]pyridine-2-carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction can yield partially or fully reduced furopyridine derivatives.
作用機序
The mechanism of action of 4-Chlorofuro[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the fused ring system contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use. The exact pathways involved vary based on the application and the specific target being studied .
類似化合物との比較
- 4-Methoxyfuro[3,2-c]pyridine
- 4-Piperazin-1-yl-furo[3,2-c]pyridine
- 7-Bromofuro[3,2-c]pyridine
Comparison: 4-Chlorofuro[3,2-c]pyridine is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and binding properties. Compared to its methoxy and piperazinyl analogs, the chlorine derivative exhibits different substitution patterns and electronic effects. The bromine analog, while similar, has different steric and electronic properties due to the larger size and different reactivity of the bromine atom .
特性
IUPAC Name |
4-chlorofuro[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFFYLJLHPZSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381533 | |
| Record name | 4-chlorofuro[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31270-80-1 | |
| Record name | 4-chlorofuro[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorofuro[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Chlorofuro[3,2-c]pyridine synthesized?
A1: 4-Chlorofuro[3,2-c]pyridine can be synthesized from furo[3,2-c]pyridine in a two-step process. First, furo[3,2-c]pyridine is converted to furo[3,2-c]pyridine 5-oxide using hydrogen peroxide as an oxidant []. Subsequently, the 5-oxide derivative is treated with phosphorus oxychloride, leading to the formation of 4-chlorofuro[3,2-c]pyridine [].
Q2: What is the role of 4-Chlorofuro[3,2-c]pyridine in organic synthesis?
A2: 4-Chlorofuro[3,2-c]pyridine serves as a key intermediate in the synthesis of 2-arylfuro[3,2-c]pyridines []. The chlorine atom at the 4-position can be readily substituted by various nucleophiles. For instance, it reacts with zinc and acetic acid to afford the corresponding 2-arylfuro[3,2-c]pyridine derivative [].
Q3: How does the reactivity of 4-Chlorofuro[3,2-c]pyridine compare to similar compounds?
A3: Kinetic studies comparing the nucleophilic substitution of various 2-chloropyridines, including 4-chlorofuro[3,2-c]pyridine, have been performed []. These studies revealed that the reactivity of these compounds towards nucleophiles like piperidine can be influenced by factors such as autocatalysis and solvent acidity []. By comparing reaction rate constants, researchers can classify the reactivity of these chlorinated heterocycles relative to a standard compound like 2-chloropyridine []. This information is valuable for understanding the reactivity trends within this class of compounds and for designing synthetic strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


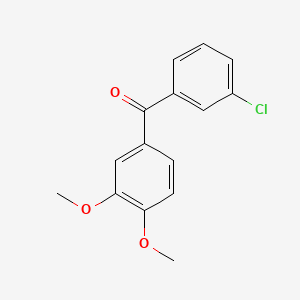
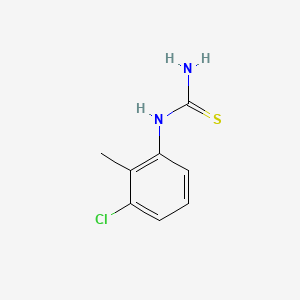
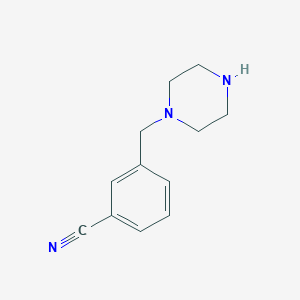
![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)



